Zinc pivalate
Description
Historical Context and Evolution of Organozinc Reagents
The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc (B1219324), by Edward Frankland in 1848-1849. wikipedia.orgdigitellinc.comresearchgate.netacs.org This discovery was a landmark achievement, not only establishing organozinc chemistry but also laying the groundwork for the theory of valence. digitellinc.comillinois.edu Frankland prepared diethylzinc by heating ethyl iodide with zinc metal, producing a volatile and colorless liquid. wikipedia.orguu.nl In the following years, the scope of organozinc chemistry expanded. Key developments included the reaction of dialkylzinc reagents with oxalate (B1200264) esters reported by Frankland and Duppa, and the pioneering work on the synthesis of tertiary alcohols from organozinc reagents and acid chlorides by Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev. digitellinc.comillinois.edu This work was further extended to include aldehydes and esters. digitellinc.com Another significant contribution was the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc. digitellinc.comuni-muenchen.de
Despite these early advances, organozinc reagents were largely overshadowed for over half a century by the discovery of more reactive Grignard and organolithium reagents around 1900. researchgate.netuu.nl A primary challenge with early organozinc compounds like diethylzinc was their pyrophoric nature, spontaneously combusting in air, which necessitated handling with air-free techniques. wikipedia.orgthieme-connect.com The reactivity of organozinc reagents is more moderate compared to their magnesium and lithium counterparts due to the more covalent carbon-zinc bond. researchgate.netd-nb.info This lower reactivity, however, also meant they were less compatible with many functional groups when prepared via traditional metathesis from organolithium or Grignard reagents. sigmaaldrich.com A significant breakthrough came with the development of activated zinc, such as Rieke® Zinc, which allows for the direct reaction of zinc metal with a wider variety of organic halides, including those containing sensitive functional groups like nitriles, esters, and amides. wikipedia.orgsigmaaldrich.com This advancement has led to a resurgence in the importance of organozinc reagents in modern synthetic chemistry. researchgate.net
Advantages of Organozinc Pivalates in Modern Organic Synthesis
A pivotal development in modern organozinc chemistry is the emergence of organozinc pivalates. nih.govrsc.org These compounds, often represented as RZnOPiv (where OPiv is the pivalate (B1233124) group, OCOC(CH₃)₃), are mixed organometallic reagents that exhibit significantly enhanced stability compared to traditional organozinc halides. thieme-connect.comrsc.orgnih.gov The most notable advantage is their improved air and moisture stability. nih.govthieme-connect.com Unlike many organometallic reagents that must be handled strictly as solutions under inert atmospheres, organozinc pivalates can be prepared and isolated as easy-to-handle solid powders after solvent evaporation. thieme-connect.comorgsyn.orgchemicalprocessing.com These solids can be stored for extended periods under an inert atmosphere and can even be handled in the air for short durations with minimal loss of activity. nih.govchemicalprocessing.comnih.gov
This enhanced stability is believed to be partly due to the presence of magnesium pivalate, which can sequester water contaminants. nih.gov The solid nature of these reagents also allows for greater flexibility in the choice of solvents for subsequent reactions, expanding their applicability. chemicalprocessing.com
Beyond stability, organozinc pivalates demonstrate excellent reactivity and functional group tolerance. uni-muenchen.desigmaaldrich.com They are highly effective nucleophiles in a variety of transition-metal-catalyzed cross-coupling reactions, including the Nobel-winning Negishi coupling. uni-muenchen.desigmaaldrich.comchemicalprocessing.com In many cases, organozinc pivalates show superior reactivity compared to the corresponding organozinc halides. uni-muenchen.dersc.orgresearchgate.net This makes them valuable for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules, such as pharmaceuticals and new organic materials. chemicalprocessing.comresearchgate.netorgsyn.org Their compatibility with a wide array of sensitive functional groups (esters, nitriles, amides) makes them particularly useful for the late-stage functionalization of biologically active molecules. sigmaaldrich.comnih.govthieme-connect.com
Current Research Landscape and Future Directions for Zinc Pivalate Chemistry
The current research on this compound is focused on expanding its synthetic utility and understanding its unique properties. researchgate.net A significant area of investigation is its application in a broader range of catalytic reactions. Researchers are successfully employing organozinc pivalates in cross-couplings catalyzed by less expensive and more abundant 3d transition metals like cobalt and nickel, as alternatives to palladium. nih.govrsc.orgthieme-connect.com These include cobalt-catalyzed difluoroalkylarylation of alkenes, electrophilic aminations, and couplings with various electrophiles like N-hydroxylamine benzoates and anthranils. nih.govrsc.orgnih.gov
The development of new and more efficient preparation methods for organozinc pivalates is another active research front. researchgate.netresearchgate.net This includes direct zincation methods using specialized bases like TMPZnOPiv·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) for metalating sensitive aromatic and heterocyclic substrates that might not be accessible through other routes. thieme-connect.comnih.govorgsyn.org
Future directions for this compound chemistry appear promising. There is growing interest in their application in greener and more sustainable chemical processes. researchgate.net Recent studies have demonstrated the viability of using organozinc pivalates in mechanochemical cross-coupling reactions, which reduce or eliminate the need for bulk solvents. researcher.liferesearchgate.net The unique reactivity and stability of these reagents make them prime candidates for the synthesis of highly functionalized and complex target molecules, including new pharmaceuticals, agrochemicals, and advanced materials for applications like OLEDs. nih.govchemicalprocessing.comresearchgate.net Further studies into the precise structure and mechanism of these salt-supported reagents will continue to refine their application and lead to the design of new, even more effective organometallic tools for organic synthesis. researchgate.netnih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15827-10-8 | biosynth.comnih.govchemscene.com |
| Molecular Formula | C₁₀H₁₈O₄Zn | nih.govchemscene.com |
| Molecular Weight | ~267.6 g/mol | nih.govchemsrc.com |
| Appearance | White amorphous/puffy solid | orgsyn.org |
| IUPAC Name | zinc;2,2-dimethylpropanoate | nih.gov |
Table 2: Comparison of Preparation Methods for Organozinc Pivalates
| Method | Key Reagents | Conditions | Yield | Stability Advantage | Source(s) |
| Direct Synthesis | Pivalic acid, Zinc oxide (ZnO) | Toluene, Reflux (110-120°C) | 98–99% | Forms the base Zn(OPiv)₂ reagent. | orgsyn.orgorgsyn.org |
| Magnesium Insertion | Organic halide, Mg, Zn(OPiv)₂·2LiCl | THF, 25°C | 70-92% | Produces air- and moisture-stable solid reagents. | thieme-connect.comorgsyn.org |
| Directed Metalation | TMPMgCl·LiCl, Zn(OPiv)₂ | THF, 0–25°C | 78–92% | Suitable for sensitive aromatic substrates. | orgsyn.orgorgsyn.org |
| Direct Zincation | TMPZnOPiv·LiCl | THF, 50°C | ~91% | Used for very sensitive substrates bearing groups like aldehydes or nitro groups. | thieme-connect.comnih.gov |
Structure
2D Structure
Properties
CAS No. |
15827-10-8 |
|---|---|
Molecular Formula |
C5H10O2Zn |
Molecular Weight |
167.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |
InChI Key |
RGMJDGBMMBIUOX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CC(C)(C)C(=O)O.[Zn] |
Other CAS No. |
15827-10-8 |
Synonyms |
zinc pivalate |
Origin of Product |
United States |
Synthetic Methodologies for Zinc Pivalate and Its Derivatives
Preparation of Anhydrous Zinc(II) Pivalate (B1233124)
Anhydrous zinc(II) pivalate, Zn(OPiv)₂, serves as the key precursor for the generation of various organozinc pivalate reagents. uni-muenchen.de Its synthesis can be achieved through several reliable methods.
A common and high-yielding method for preparing anhydrous zinc(II) pivalate is the direct reaction of zinc oxide (ZnO) with pivalic acid. orgsyn.orgorgsyn.org This procedure typically involves heating a suspension of zinc oxide with an excess of pivalic acid in a solvent like toluene. The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product. orgsyn.orgorgsyn.org
The reaction proceeds as follows: ZnO + 2 (CH₃)₃CCOOH → Zn(OOC(CH₃)₃)₂ + H₂O
After the reaction is complete, the solvent and excess pivalic acid are removed, first by rotary evaporation and then under high vacuum at an elevated temperature (e.g., 100 °C) to ensure all volatile residues are eliminated. orgsyn.orgorgsyn.org This process yields this compound as a puffy, amorphous white solid in nearly quantitative amounts (98-99%). orgsyn.orgorgsyn.org
Table 1: Typical Reaction Parameters for this compound Synthesis from Zinc Oxide
| Reactant | Molar Equiv. | Role |
|---|---|---|
| Zinc Oxide (ZnO) | 1.0 | Zinc source |
| Pivalic Acid | 2.2 | Acid/Ligand source |
| Toluene | - | Solvent |
Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org
While the zinc oxide method is highly efficient, alternative routes to anhydrous zinc(II) pivalate have also been developed.
From Zinc Acetate (B1210297): One method involves the reaction of zinc(II) acetate hydrate (B1144303) with pivalic acid at 100 °C. This ligand exchange reaction yields a 1D coordination polymer of {Zn(Piv)₂}n. researchgate.net
From Zinc Chloride: A different approach begins with the deprotonation of pivalic acid using a strong base like methyllithium (B1224462) at 0 °C. The resulting lithium pivalate is then reacted in situ with a solution of zinc chloride (ZnCl₂) in tetrahydrofuran (B95107) (THF). After stirring, the solvent is removed in vacuo to yield the product, typically as a complex with lithium chloride (this compound·2LiCl).
From Diethylzinc (B1219324): Anhydrous this compound can also be prepared by reacting pivalic acid with diethylzinc (Et₂Zn) in THF. amazonaws.com This reaction is driven by the formation of ethane (B1197151) gas. The product precipitates as a thick slurry, and upon removal of the solvent, is obtained as a white solid in quantitative yield. amazonaws.com
Formation of Organozinc Pivalates via Direct Metalation Strategies
Organozinc pivalates (RZnOPiv) are a class of air- and moisture-stable organometallic reagents. nih.gov They are typically prepared as solid, salt-stabilized complexes and are used in a variety of carbon-carbon bond-forming reactions. rsc.orgnih.gov Several strategies exist for their synthesis from organic halides or functionalized arenes.
A versatile two-step method for preparing organozinc pivalates involves an initial halogen-magnesium exchange reaction. nih.gov This is commonly performed on functionalized aryl or heteroaryl bromides using a highly active Grignard reagent, such as isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent. uni-muenchen.dersc.org The exchange is typically fast and occurs under mild conditions. rsc.org
Following the formation of the organomagnesium intermediate, a transmetalation step is carried out by adding solid anhydrous zinc(II) pivalate. orgsyn.orgorgsyn.org The mixture is stirred, and subsequent removal of the solvent under vacuum yields the solid organothis compound. orgsyn.orgorgsyn.org This method is effective for a wide range of substrates, including those with sensitive functional groups.
Table 2: Examples of Organozinc Pivalates Synthesized via Halogen-Magnesium Exchange
| Starting Material | Exchange Reagent | Transmetalation Reagent | Product | Yield |
|---|---|---|---|---|
| 3-Bromopyridine | iPrMgCl·LiCl | Zn(OPiv)₂ | Pyridin-3-ylthis compound | 79-86% |
| 2-Bromopyridines | iPrMgCl·LiCl | Zn(OPiv)₂ | 2-Pyridylzinc pivalates | 86-99% |
Data sourced from Organic Syntheses and other research articles. uni-muenchen.deorgsyn.org
For substrates that possess an acidic proton adjacent to a directing group, direct deprotonation (metalation) is an effective strategy. researchgate.net This is achieved using sterically hindered, non-nucleophilic amide bases. A common base for this purpose is 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl). orgsyn.orgnih.gov The reaction involves treating the substrate with the base, followed by transmetalation with Zn(OPiv)₂. orgsyn.orgorgsyn.org
An alternative for particularly sensitive substrates is the use of a hindered zinc amide base, such as TMPZnOPiv, which can be prepared in situ. orgsyn.orgnih.gov This allows for a direct zincation reaction, avoiding the organomagnesium intermediate. nih.gov These methods are highly regioselective, with the position of metalation dictated by the directing group on the aromatic or heterocyclic ring. researchgate.net
Table 3: Examples of Directed Metalation for Organothis compound Synthesis
| Substrate | Base / Method | Product | Yield |
|---|---|---|---|
| Ethyl 3-fluorobenzoate (B1230327) | 1. TMPMgCl·LiCl 2. Zn(OPiv)₂ | Arylthis compound | 92% |
| 4,6-Dichloropyrimidine (B16783) | TMPZnOPiv·LiCl | Heteroarylthis compound | 78% |
Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org
A more direct, one-pot procedure involves the oxidative insertion of a metal into an organic halide in the presence of this compound. nih.gov In a common variation, magnesium powder is used to insert into an aryl bromide. The reaction is conducted in the presence of Zn(OPiv)₂·2LiCl. orgsyn.org This approach directly generates the corresponding organothis compound species, which are understood to be mixed zinc-magnesium organometallics. rsc.org
This method is advantageous as it combines the formation of the organometallic reagent and the transmetalation into a single step, providing convenient access to a range of polyfunctional aryl and heteroarylzinc pivalates. orgsyn.orgnih.gov The presence of lithium chloride is often essential for facilitating the metal insertion. rsc.org
Synthesis of Diverse Organothis compound Scaffolds
The versatility of organozinc pivalates stems from the variety of organic scaffolds that can be attached to the zinc metal center. Methodologies have been developed to incorporate aryl, heteroaryl, alkyl, alkenyl, allylic, and alkynyl groups, allowing for a broad range of subsequent chemical transformations.
A range of polyfunctional aryl- and heteroarylzinc pivalates can be prepared as air-stable, solid compounds through several reliable methods. nih.gov One common approach involves a magnesium insertion or a halogen/magnesium exchange reaction, followed by transmetalation with this compound (Zn(OPiv)₂). nih.govresearchgate.net This process is often facilitated by the presence of lithium chloride (LiCl), which aids in the initial formation of the organomagnesium species. orgsyn.org
An alternative strategy is directed magnesiation using a strong, non-nucleophilic base like TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), followed by the same transmetalation step with Zn(OPiv)₂. nih.govorgsyn.org For substrates that are particularly sensitive, a direct zincation can be performed using TMPZnOPiv. nih.gov These methods allow for the synthesis of highly functionalized zinc reagents. For instance, the reaction of 4,6-dichloropyrimidine with TMPZnOPiv·LiCl in tetrahydrofuran (THF) yields the corresponding heteroarylthis compound in 78% yield after solvent evaporation. orgsyn.org Similarly, treating ethyl 3-fluorobenzoate with TMPMgCl·LiCl and then Zn(OPiv)₂ produces the solid arylthis compound in 92% yield. orgsyn.orgorgsyn.org
These solid reagents exhibit notable stability, with some derivatives showing minimal loss of activity after several hours of air exposure. orgsyn.org Their utility is demonstrated in various carbon-carbon bond-forming reactions, including acylations, allylations, and addition reactions. nih.gov
Table 1: Synthesis of Aryl- and Heteroarylzinc Pivalates
| Starting Material | Reagents | Method | Yield | Reference |
|---|---|---|---|---|
| Ethyl 3-fluorobenzoate | 1. TMPMgCl·LiCl 2. Zn(OPiv)₂ | Directed Magnesiation / Transmetalation | 92% | orgsyn.orgorgsyn.org |
| 4,6-Dichloropyrimidine | TMPZnOPiv·LiCl | Directed Zincation | 78% | orgsyn.org |
| 3-Bromopyridine | 1. iPrMgCl·LiCl 2. Zn(OPiv)₂ | Halogen/Magnesium Exchange / Transmetalation | 79–86% | orgsyn.org |
The synthesis of alkyl-, alkenyl-, and allylic zinc pivalates also relies on transmetalation methodologies, extending the scope of these air-stable reagents beyond aromatic systems. researchgate.net Solid, salt-stabilized alkylzinc pivalates have been prepared, demonstrating enhanced stability and reactivity, particularly in cobalt-catalyzed reactions. rsc.org The pivalate counterion (OPiv) plays a crucial role in this stability and reactivity profile. rsc.org
The general preparation for air-stable solid alkylzinc pivalates involves the reaction of alkyl halides with magnesium, followed by transmetalation with this compound. researchgate.net Similarly, functionalized solid allylic zinc pivalates can be synthesized and stored under an argon atmosphere for extended periods. uni-muenchen.de Research has shown that LiCl can activate zinc powder for these reactions, while magnesium pivalate (Mg(OPiv)₂) is key for the long-term stability of the resulting solid reagents. uni-muenchen.de These allylic zinc pivalates have proven effective in various cross-coupling reactions. uni-muenchen.de
Solid and air-stable polyfunctionalized alkynylzinc pivalates are accessible from their corresponding terminal alkynes. nih.gov The synthesis is typically achieved under mild conditions by using TMPZnOPiv as a deprotonating base. nih.gov This method produces the desired organozinc pivalates as powders in excellent yields. nih.gov
These alkynylzinc reagents can be handled in the air for several hours without significant degradation, a marked improvement over many traditional organometallic reagents. nih.gov They exhibit excellent reactivity in a variety of synthetic applications, including carbon-carbon bond-forming reactions and 1,3-dipolar cycloadditions. nih.govnih.gov This stability and reactivity make them valuable tools in complex molecule synthesis. nih.gov
Optimization of Reaction Conditions for Enhanced Stability and Yield of Organozinc Pivalates
The stability and utility of organozinc pivalates are significantly influenced by the reaction conditions and the presence of specific additives. A key factor in enhancing the air and moisture stability of these reagents is their preparation as solid materials by removing the reaction solvent. rsc.org
The presence of magnesium pivalate (Mg(OPiv)₂) has been identified as crucial for the enhanced air stability of arylzinc species. nih.govstrath.ac.uk Structural and spectroscopic studies suggest that Mg(OPiv)₂ helps to sequester water molecules, making them less available for hydrolysis of the carbon-zinc bond. nih.govstrath.ac.uk In solution, multicomponent mixtures of RZnOPiv⋅Mg(OPiv)X⋅nLiCl (where R=aryl, X=halide) have been found to exist as separated arylzinc halide and magnesium pivalate species. nih.gov
Lithium chloride (LiCl) is another critical component, often used to facilitate the initial magnesium insertion or halogen-metal exchange. nih.gov The reduction of the amount of LiCl can further enhance the air stability of the final solid organothis compound. nih.gov The pivalate anion itself is not merely a spectator; it plays a direct role in tuning the reactivity of the organozinc species, proving advantageous in certain cobalt-catalyzed cross-couplings compared to traditional organozinc halides. rsc.orgresearchgate.net
Table 2: Factors Influencing Stability and Yield
| Factor | Effect | Rationale | Reference |
|---|---|---|---|
| Solid State | Increases air and moisture stability | Reduces exposure to atmospheric contaminants compared to solutions. | rsc.org |
| Magnesium Pivalate (Mg(OPiv)₂) | Enhances air stability | Sequesters water molecules, preventing hydrolysis of the C-Zn bond. | nih.govstrath.ac.uk |
| Lithium Chloride (LiCl) | Facilitates formation; amount affects stability | Aids initial organomagnesium synthesis; reducing its quantity can improve the final product's air stability. | nih.govnih.gov |
| Pivalate Anion (OPiv⁻) | Modulates reactivity | OPiv-coordination can promote reactivity in specific transition metal-catalyzed cross-coupling reactions. | researchgate.net |
Implementation of Continuous Flow Synthesis in Organothis compound Preparation
Continuous flow chemistry offers a modern approach to the synthesis of organozinc reagents, overcoming some of the limitations associated with traditional batch processing, such as instability, exothermicity, and labor-intensive preparation. nih.gov While much of the development in flow synthesis has focused on organozinc halides, the principles are applicable and offer a pathway toward the automated and on-demand synthesis of organometallic reagents, including precursors for organozinc pivalates. nih.govresearchgate.net
Flow systems typically involve pumping a solution of an organic halide through a heated column packed with activated metal, such as zinc or magnesium. nih.gov This method allows for precise control over reaction parameters like temperature and residence time, leading to reproducible concentrations of the organozinc product. nih.gov The generated organozinc solution can then be used immediately ("on-demand") in subsequent reactions, such as Negishi cross-couplings, either by coupling to a second flow reactor or by collection into a batch reactor. nih.govresearchgate.net This approach enhances safety and efficiency, making the use of these versatile reagents more accessible. acs.org
Coordination Chemistry and Structural Elucidation of Zinc Pivalate Complexes
Coordination Environment and Geometrical Characteristics of Zinc in Pivalate (B1233124) Complexes
In zinc pivalate complexes, the zinc(II) ion typically exhibits a preference for a tetrahedral coordination environment. researchgate.netdoi.org This geometry is a common feature for Zn(II) ions in carboxylate complexes. doi.org In the fundamental structure of zinc(II) pivalate, each zinc atom is coordinated to four oxygen atoms, each from a different pivalate anion. researchgate.net The steric hindrance introduced by the four bridging pivalate groups results in a distorted tetrahedral geometry around the zinc centers. rsc.org
The Zn-O bond lengths in these tetrahedral environments have been determined through X-ray diffraction studies. For instance, in the one-dimensional coordination polymer {Zn(Piv)2}n, the Zn-O bond distances are found to be in the range of 1.960–2.001 Å. researchgate.net Variations in the Zn-O bond lengths can indicate an unsymmetrical bonding environment around the zinc centers. rsc.org While tetrahedral geometry is predominant, other coordination geometries, such as octahedral, can be achieved, typically through the introduction of additional ligands. doi.orgmdpi.com For example, in the presence of ligands like 1,10-phenanthroline, zinc can adopt an octahedral environment. rsc.org
| Property | Description |
| Predominant Coordination Number | 4 |
| Common Geometry | Distorted Tetrahedral |
| Alternate Geometries | Octahedral (with additional ligands) |
| Typical Zn-O Bond Lengths | 1.960–2.001 Å researchgate.net |
Polymeric and Oligomeric Architectures of Zinc(II) Pivalate
Zinc(II) pivalate displays a strong tendency to form extended structures, leading to both polymeric and oligomeric architectures. The specific structure is often influenced by reaction conditions and the presence of other coordinating molecules.
The reaction of zinc(II) sources, such as zinc(II) acetate (B1210297) hydrate (B1144303), with pivalic acid can yield a one-dimensional (1D) coordination polymer with the formula {Zn(Piv)2}n. researchgate.net In this structure, neighboring zinc atoms are linked by two bidentate bridging carboxylate groups of the pivalate anions, forming one-dimensional polymer chains. researchgate.netresearchgate.net These chains are characterized by alternating Zn···Zn distances, which have been measured at 3.366 Å and 3.470 Å. researchgate.net The formation of such 1D coordination polymers is a recurring motif in the chemistry of d10 metal complexes with flexible ligands. acs.orgrsc.orgrsc.orgnih.gov
While the simple binary compound {Zn(Piv)2}n is polymeric, the introduction of ancillary ligands can disrupt this chain structure to form discrete mono- or polynuclear complexes. For example, the reaction of [Zn(Piv)2]n with pyrazino[2,3-f] Current time information in Bangalore, IN.researchgate.netphenanthroline (Pyzphen) results in a mononuclear complex, [Zn(Piv)2(Pyzphen)]. researchgate.net In this case, the Pyzphen ligand coordinates to the zinc center, preventing the extension into a polymer.
Polynuclear clusters are also a significant feature of this compound chemistry. These structures often incorporate other bridging ligands, such as hydroxide (B78521) or oxide ions. For instance, hexanuclear and pentanuclear zinc clusters containing μ3-OH bridges have been reported in different coordination networks. acs.org The formation of these higher nuclearity species demonstrates the structural versatility of zinc carboxylates, which can assemble into complex motifs like the [Zn3(O2CCH3)6(py)2] complex, which is isostructural to some this compound analogues. acs.org
Influence of Pivalate Ligand on the Stability and Reactivity of Organozinc Pivalates
The pivalate ligand plays a crucial role in the chemistry of organozinc reagents, significantly enhancing their stability and modifying their reactivity compared to traditional organozinc halides. nih.gov Solid organozinc pivalates, often formulated as RZnOPiv·Mg(OPiv)X, exhibit greatly enhanced stability towards air and moisture. thieme-connect.comrsc.orgthieme-connect.com This increased stability is attributed to several factors. The bulky tert-butyl group of the pivalate ligand provides steric shielding, which can prevent unwanted side reactions. Furthermore, studies suggest that the magnesium pivalate component, Mg(OPiv)2, enhances air stability by sequestering water contaminants. nih.gov
This enhanced stability allows for easier handling and broader application in synthesis. Organozinc pivalates have demonstrated unique reactivity in transition metal-catalyzed reactions. nih.gov For example, in cobalt-catalyzed 1,2-dialkylation reactions, pivalate-based reagents achieved significantly higher conversions (>80%) compared to their halide counterparts (<20%). Kinetic experiments have highlighted this distinct reactivity profile, showing that organozinc pivalates often perform better in challenging cross-coupling reactions than conventional organozinc halides. nih.govrsc.org They have been successfully employed in various transformations, including Pd-catalyzed Negishi cross-couplings, cobalt-catalyzed difluoroalkylarylation, and acylations. nih.govrsc.orgnih.govresearchgate.net
Spectroscopic and Diffraction Techniques in Structural Characterization of Zinc Pivalates
A combination of spectroscopic and diffraction methods is essential for the comprehensive characterization of this compound complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the pivalate ligand. researchgate.net The positions of the carboxylate (COO-) stretching bands can provide insight into its coordination mode (e.g., monodentate, bidentate bridging). For instance, characteristic bands for the pivalate groups in a heterometallic Fe-Zn complex appear at 1575, 1481, and 1417 cm⁻¹. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the structure of these complexes in solution. researchgate.net For organozinc pivalates, NMR studies, including Diffusion-Ordered Spectroscopy (DOSY), have been used to understand the nature of the species in solution, revealing that they can exist as separated species, such as RZnCl and Mg(OPiv)2, in solvents like THF. nih.gov
Mass Spectrometry: High-resolution mass spectrometry and Electrospray Ionization (ESI) mass spectrometry help to identify the composition of complexes and study the species present in solution. nih.govorscience.ru
Heterometallic Complexes Involving this compound Units
This compound units are excellent building blocks for constructing heterometallic complexes, where two or more different metal ions are incorporated into a single molecular entity. doi.orgmdpi.com This is achieved by reacting this compound or its precursors with salts of other metals.
A variety of heterometallic complexes have been synthesized, including:
Zinc-Iron (Zn-Fe) Complexes: Techniques have been developed to synthesize molecular complexes containing both Zn(II) and Fe(III) ions, such as [Fe2Zn4O2(Piv)10] and [Fe4Zn3O3(Piv)12(H2O)]. doi.orgresearchgate.net In these structures, the zinc atoms typically adopt a tetrahedral coordination environment, while the iron atoms are octahedrally coordinated. doi.org These clusters have been used as single-source precursors for synthesizing zinc ferrite (B1171679) (ZnFe2O4) nanoparticles. researchgate.netrsc.org
Zinc-Gadolinium (Zn-Gd) Complexes: Reactions involving this compound and gadolinium salts, in the presence of ancillary ligands like 2-hydroxypyridine, yield heterometallic complexes such as [ZnGd(Рiv)5(Hhp)2] and [Zn2Gd(Рiv)6(Hhp)2NO3]. rjeid.comrjeid.com
Zinc-Europium (Zn-Eu) Complexes: Heterometallic Zn-Eu pivalate complexes have been synthesized, forming structures like the tetranuclear dicationic complex [Zn2Eu2(phen)2(μ-piv)8(H2O)4]²⁺. rsc.org In this ionic compound, eight bridging pivalate ligands link the two central Eu(III) ions and two peripheral Zn(II) ions. rsc.org
Zinc-Calcium (Zn-Ca) Complexes: A heterometallic pinwheel-type complex with the formula [Zn2Ca(μ-ACA)6(4-phpy)2] has been synthesized, demonstrating how pre-organized coordinating pockets can selectively incorporate different metal ions. mdpi.com While this example uses α-acetamidocinnamate (ACA) instead of pivalate, it notes that similar secondary building units (SBUs) have been prepared from pivalate-containing precursors. mdpi.com
| Metal Combination | Example Complex Formula | Reference |
| Zn-Fe | [Fe2Zn4O2(Piv)10] | doi.org |
| Zn-Fe | [Fe4Zn3O3(Piv)12(H2O)] | doi.org |
| Zn-Gd | [ZnGd(Рiv)5(Hhp)2] | rjeid.com |
| Zn-Gd | [Zn2Gd(Рiv)6(Hhp)2NO3] | rjeid.com |
| Zn-Eu | [Zn2Eu2(phen)2(μ-piv)8(H2O)4]²⁺ | rsc.org |
Catalytic and Stoichiometric Applications of Zinc Pivalate in Organic Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions
Organozinc pivalates are exceptional nucleophilic partners in transition metal-catalyzed cross-coupling reactions. orgsyn.org Their enhanced stability and high reactivity enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. thieme-connect.comrsc.org These solid zinc reagents have proven effective with a variety of transition metal catalysts, including palladium, nickel, cobalt, and copper. researchgate.net
The Negishi cross-coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of C-C bond formation. Solid aryl- and heteroarylzinc pivalates have proven to be highly effective nucleophiles in these reactions. nih.govresearchgate.net Their stability allows them to be used in the synthesis of complex molecules, including the late-stage functionalization of biologically active compounds. nih.gov The reaction conditions are generally mild and show a high degree of functional group compatibility. orgsyn.org For instance, polyfunctional organozinc pivalates readily participate in Pd-catalyzed cross-couplings with substrates containing acidic protons, such as peptidic aryl halides. rsc.org
A variety of aryl and heteroaryl zinc pivalates can be coupled with different organic electrophiles, showcasing the versatility of this method.
Table 1: Examples of Pd-Catalyzed Negishi Cross-Coupling with Organozinc Pivalates
| Organozinc Pivalate (B1233124) | Electrophile | Catalyst System | Product Yield |
|---|---|---|---|
| Arylzinc Pivalate | Aryl Halide | Pd(dba)₂ / SPhos | >95% |
| Heteroarylthis compound | Heteroaryl Bromide | Pd(OAc)₂ / RuPhos | 85-95% |
Data sourced from various studies on Negishi couplings involving organozinc pivalates.
While palladium catalysts are common, nickel has gained prominence for certain challenging cross-coupling reactions. Organozinc pivalates have been shown to be superior to their halide counterparts in nickel-catalyzed cross-couplings, particularly with less reactive electrophiles like aryl and alkenyl triflates or nonaflates. rsc.org These reactions proceed in good yields and with high stereoretention, demonstrating the utility of zinc pivalates in expanding the scope of nickel catalysis. rsc.org Nickel-catalyzed couplings of β-carbonyl alkenyl pivalates with arylzinc chlorides have also been reported. acs.org
Cobalt, an earth-abundant and less toxic metal, has become an attractive alternative to precious metals like palladium. nih.gov Organozinc pivalates have been successfully employed in a variety of cobalt-catalyzed transformations. nih.govrsc.org These include cross-couplings with partners such as unsaturated halides, alkenyl acetates, and N-hydroxylamine benzoates. nih.gov
A notable application is the cobalt-catalyzed regioselective difluoroalkylarylation of alkenes. nih.gov In this three-component reaction, solid arylzinc pivalates react with difluoroalkyl bromides and alkenes to furnish complex fluorinated molecules in good yields and with high selectivity. nih.gov Kinetic studies have highlighted the superior reactivity of arylzinc pivalates compared to conventional arylzinc halides in these cobalt-catalyzed processes. nih.gov The reaction tolerates a wide array of functional groups on all three components. nih.gov For example, a reaction between an arylthis compound, an olefin, and a difluoroalkyl bromide in the presence of a cobalt(II) bromide catalyst in acetonitrile (B52724) proceeds smoothly at room temperature. nih.gov Yields for such three-component couplings can range from 30% to 96%. nih.govresearchgate.net
Table 2: Cobalt-Catalyzed Difluoroalkylarylation of Alkenes
| Arylthis compound | Alkene Substrate | Difluoroalkyl Bromide | Catalyst | Yield |
|---|---|---|---|---|
| Phenylthis compound | Styrene | Ethyl bromodifluoroacetate | CoBr₂ | High |
| Thienylthis compound | 4-Vinylpyridine | Bromodifluoromethylphosphonate | CoBr₂ | 75% |
Data synthesized from studies on cobalt-catalyzed reactions with organozinc pivalates. nih.gov
Furthermore, cobalt catalysis has enabled acylations of thiopyridyl esters and electrophilic aminations using organozinc pivalates, leading to the synthesis of α-chiral ketones and functionalized pharmaceuticals. rsc.org
Organozinc pivalates are also amenable to copper-catalyzed reactions. orgsyn.org Copper-catalyzed allylations are a key application, demonstrating the versatility of these reagents beyond standard cross-coupling reactions. orgsyn.org Additionally, copper catalysts have been used for the electrophilic amination of arylzinc pivalates. chemrxiv.org For instance, using copper(II) acetate (B1210297) as a catalyst, phenylthis compound can be aminated with hypervalent iodine reagents at room temperature, providing access to a range of aromatic amines. chemrxiv.org
Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a greener alternative to traditional solvent-based methods. Palladium-catalyzed cross-coupling reactions between aryl halides and air-stable organozinc pivalates have been successfully performed under mechanochemical conditions. researchgate.netresearchgate.net This operationally simple procedure can be carried out at ambient temperature and atmosphere, affording a wide range of biaryl and aryl-heteroaryl products in high yields and with short reaction times. researchgate.netresearchgate.net The use of solid, stable organozinc pivalates is particularly advantageous for these solvent-free reactions. researchgate.net More recently, mechanochemical Pd-catalyzed couplings have been extended to include arene thianthrenium salts as alternative electrophiles to organic halides. researchgate.net
Additions to Carbonyl Groups and Other Electrophiles
Beyond cross-coupling, organozinc pivalates serve as effective nucleophiles in addition reactions to carbonyl compounds and other electrophiles. Their enhanced stability and functional group tolerance make them suitable for these transformations. uni-muenchen.de For example, solid alkynyl zinc pivalates readily undergo addition to aldehydes. uni-muenchen.de The general reactivity of organozinc reagents in additions to carbonyls is well-established, and the pivalate variants offer practical advantages due to their solid nature and stability. uni-muenchen.de These additions provide a reliable route to secondary and tertiary alcohols, which are crucial intermediates in organic synthesis. acs.org
Electrophilic Aminations Utilizing Organozinc Pivalates
Organozinc pivalates have emerged as robust and versatile reagents in electrophilic amination reactions, enabling the formation of carbon-nitrogen bonds in a variety of molecular contexts. Their enhanced stability and functional group tolerance make them particularly suitable for complex molecule synthesis. These reactions are often facilitated by transition metal catalysts, with cobalt and copper being prominent examples.
Cobalt-Catalyzed Electrophilic Aminations
Cobalt-catalyzed electrophilic aminations using organozinc pivalates offer a cost-effective and less toxic alternative to palladium- or nickel-based systems. nih.govacs.orgx-mol.net These reactions exhibit a broad scope and proceed under mild conditions. acs.org A notable application is the reaction of organozinc pivalates with hydroxylamine (B1172632) benzoates. nih.govacs.org This methodology has been successfully applied to the late-stage functionalization of pharmaceuticals containing secondary amines, such as paroxetine (B1678475) and sertraline, converting them into valuable new derivatives. rsc.org
A significant advancement in this area is the cobalt-catalyzed amination using anthranils as the electrophilic partner. nih.govacs.org This reaction provides access to aniline (B41778) derivatives which can subsequently undergo acid-catalyzed cyclization to form complex, condensed quinoline (B57606) scaffolds. nih.govacs.orgacs.org The resulting N-heterocycles have shown promising photoluminescent properties, suggesting potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and as hole-transporting materials in perovskite solar cells. nih.govacs.org The reaction accommodates a wide range of functionalized aryl, heteroaryl, alkenyl, and alkyl zinc pivalates. nih.govrsc.org
Table 1: Examples of Cobalt-Catalyzed Electrophilic Amination with Anthranils This table is generated based on descriptive findings in the cited research papers and does not represent a direct data extraction.
| Organothis compound | Electrophilic Partner | Product Type | Potential Application |
| Arylthis compound | Anthranil | Condensed Quinoline | Organic Electronics nih.govacs.org |
| Heteroarylthis compound | Anthranil | Condensed Quinoline | Materials Science nih.govrsc.org |
| Alkenylthis compound | Anthranil | Condensed Quinoline | Organic Synthesis nih.govacs.org |
| Alkylthis compound | N-Hydroxylamine Benzoate | Tertiary Amine | Pharmaceutical Modification rsc.org |
Copper-Catalyzed Electrophilic Aminations
Copper catalysts are also effective in mediating the electrophilic amination of organozinc pivalates. One established method involves the use of hydroxylamine benzoates as the amination source. organic-chemistry.orguni-muenchen.de For instance, N-protected (1H-tetrazol-5-yl)zinc pivalates, which are stable, storable solids, can be aminated using hydroxylamine benzoates in the presence of a copper catalyst to yield functionalized 1H-tetrazoles. organic-chemistry.org
More recently, a novel approach utilizing N-based hypervalent iodine(III) reagents as the electrophilic nitrogen source has been developed for the copper-catalyzed amination of aryl and alkyl zinc pivalates. chemrxiv.orgresearchgate.net This method allows for the transfer of primary amine groups, leading to the synthesis of a wide array of polyfunctional secondary amines, including aryl, heteroaryl, and alkyl amines. chemrxiv.orgresearchgate.net The reaction demonstrates excellent functional group tolerance and has been applied to the synthesis of the drug chloroquine (B1663885). chemrxiv.org DFT calculations have been employed to investigate the mechanism of this transformation. chemrxiv.orgresearchgate.net A screening of various copper salts identified copper(II) acetate as a highly effective catalyst for this amination. chemrxiv.org
Regioselective Difunctionalization and Multicomponent Reactions
This compound plays a crucial role in regioselective difunctionalization and multicomponent reactions, enabling the construction of complex molecular architectures with high levels of control.
Cobalt-Catalyzed Difluoroalkylarylation of Alkenes and Dienes
A significant application of this compound is in the cobalt-catalyzed three-component difluoroalkylarylation of alkenes and 1,3-dienes. rsc.orgnih.gov This reaction involves the simultaneous formation of a C(sp³)–C(sp³) and a C(sp³)–C(sp²) bond in a cascade process. rsc.orgnih.gov Solid arylzinc pivalates are used as the arylating agent, reacting with difluoroalkyl bromides and an alkene or diene under mild conditions. nih.govuni-freiburg.de
This method is notable for its broad substrate scope, tolerating a wide range of functional groups on the difluoroalkyl bromide, the olefin, and the (hetero)arylthis compound. nih.govresearchgate.net The reaction proceeds with predictable regioselectivity and often high diastereoselectivity, making it a valuable tool for installing fluorine into pharmaceutically relevant molecules. rsc.orgnih.govresearchgate.net Kinetic studies have highlighted the unique reactivity of organozinc pivalates compared to conventional arylzinc halides in this transformation. nih.govresearchgate.net Mechanistic investigations suggest the reaction proceeds through a Co(I)/Co(II)/Co(III) catalytic cycle, initiated by a single electron transfer from a cobalt(I) species to the difluoroalkyl bromide. nih.govresearchgate.netresearchgate.net
Table 2: Substrate Scope in Cobalt-Catalyzed Difluoroalkylarylation This table summarizes the types of substrates successfully employed in the reaction as described in the referenced literature.
| Reactant Type | Examples of Tolerated Functionalities |
| Arylzinc Pivalates | Electron-donating and electron-withdrawing groups, heterocycles nih.govresearchgate.net |
| Alkenes/Dienes | Activated and unactivated olefins, cyclic and acyclic dienes rsc.orgnih.govuni-freiburg.de |
| Difluoroalkyl Bromides | Various functional groups compatible with radical formation nih.govresearchgate.net |
Stereoselective Outcomes in this compound-Mediated Transformations
The use of this compound can lead to high levels of stereocontrol in various transformations. In nickel-catalyzed cross-coupling reactions, aryl- and heteroarylzinc pivalates react with (E)- and (Z)-alkenyl triflates with retention of the double bond configuration. rsc.org
Stereoselectivity is also a key feature in cobalt-catalyzed difunctionalization reactions. For example, the 1,2-dialkylation of cyclic dienoates using alkylzinc pivalates and difluoroalkyl bromides proceeds with high regio- and stereoselectivity. rsc.org Experiments using stereodefined (Z)- and (E)-dienoates demonstrated that the reaction proceeds in a stereoretentive manner, suggesting the involvement of a stable allylcobalt complex rather than a flexible π-allylcobalt intermediate. rsc.org While this compound was found to enhance the yield in some difluoromethylation reactions of organoboronic esters, its use required short transmetalation times to maintain high enantiospecificity in subsequent palladium-catalyzed cross-couplings. nih.gov In indium- and zinc-mediated acyloxyallylation of sugars, the choice of metal and protecting groups can lead to a pronounced diastereodivergence. acs.org
Applications in the Synthesis of Polyfunctional Organic Molecules and Bioactive Scaffolds
The unique reactivity and stability of this compound reagents make them highly valuable in the synthesis of complex, polyfunctional organic molecules and scaffolds of biological importance. Their use in cobalt- and copper-catalyzed aminations provides direct routes to functionalized amines and N-heterocycles. nih.govrsc.org For instance, the cobalt-catalyzed reaction with anthranils has been shown to produce condensed quinolines, which are of interest for their applications in organic electronics. nih.govacs.org
The functional group tolerance of organozinc pivalates allows for their application in the late-stage functionalization of bioactive molecules, as demonstrated by the modification of drugs like paroxetine, sertraline, and the synthesis of a chloroquine derivative. rsc.orgchemrxiv.org Furthermore, the cobalt-catalyzed difluoroalkylarylation of alkenes provides access to complex difluorinated structures that are of significant interest in medicinal chemistry due to the often beneficial effects of fluorine on a drug's metabolic stability and binding affinity. rsc.orgnih.gov The ability to construct multiple carbon-carbon bonds with high stereocontrol, as seen in the dicarbofunctionalization of dienes, opens pathways to densely functionalized and stereochemically rich molecules from simple precursors. rsc.org These methods, which utilize stable, solid zinc reagents, are often scalable and contribute to the practical synthesis of complex targets, including precursors to antineoplastic agents and new tuberculosis drug candidates. researchgate.net
Zinc Pivalate As a Precursor in Materials Science
Role of Zinc Pivalate (B1233124) in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. Zinc pivalate has emerged as a valuable precursor in the synthesis of these frameworks, particularly in developing more efficient and scalable production methods.
The conventional synthesis of MOFs often requires highly dilute solvothermal conditions, which involves large volumes of organic solvents and long reaction times, hindering their large-scale production. nih.govacs.org High-concentration synthesis methods are being explored to overcome these limitations. Research has shown that families of MOFs like M₂(dobdc) (where M can be Mg, Mn, Fe, Co, Ni, Cu, or Zn) can be synthesized at high concentrations. acs.orgnih.gov However, these high-concentration syntheses can sometimes lead to mixtures of phases or lower-quality materials. nih.gov
For certain MOFs, such as the zinc-containing MOF-74, high-concentration synthesis can lead to the formation of novel kinetic phases. nih.gov For instance, while attempting to synthesize the zinc analogue of a new phase called CORN-MOF-1 at a high concentration (1.0 M), researchers instead obtained a known one-dimensional polymer, Zn₂(H₂dobdc), which is considered a kinetic intermediate in the formation of Zn₂(dobdc) (Zn-MOF-74). nih.gov This highlights the complex role of concentration in dictating the final product in MOF synthesis.
A significant advancement in MOF synthesis involves the use of pre-assembled inorganic building blocks or nodes. This approach can offer better control over the final structure. While much of the detailed research has focused on zirconium-based pivalate precursors (ZrPiv), the principles are applicable to other metal systems, including zinc. nih.govacs.org The use of pre-formed polynuclear coordination complexes, which are structurally similar to the inorganic nodes of the MOF, can be a strategic alternative to starting from simple metal ions. tandfonline.com
For example, the synthesis of MOF-5, a well-known zinc-based MOF with the formula Zn₄O(BDC)₃, traditionally starts from zinc(II) nitrate. berkeley.edu However, alternative routes using pre-built clusters have been explored for analogous systems. Cobalt oxopivalate, for instance, has been used to generate a cobalt version of MOF-5, demonstrating the utility of pivalate-containing clusters as precursors. tandfonline.com Using pre-assembled pivalate-capped cluster precursors can be particularly advantageous in high-concentration syntheses of large-pore MOFs, as it can help avoid the formation of ordered defects and impurities that may arise when using standard metal chloride salts. acs.orgresearchgate.netresearchgate.net
Table 1: Comparison of MOF Properties from High-Concentration Synthesis Using Different Precursors
This table presents the Brunauer–Emmett–Teller (BET) surface areas of various MOFs synthesized under high-concentration conditions, comparing a standard precursor (ZrCl₄) with a pre-assembled pivalate precursor (ZrPiv).
| MOF | Linker Concentration (M) | Precursor | BET Surface Area (m²/g) |
| UiO-66-NH₂ | 0.5 M | ZrCl₄ | 1050 |
| UiO-66-NH₂ | 0.5 M | ZrPiv | 950 |
| UiO-67 | 0.5 M | ZrCl₄ | 2110 |
| UiO-67 | 0.5 M | ZrPiv | 2050 |
| PCN-128 | 0.25 M | ZrCl₄ | 1340 |
| PCN-128 | 0.25 M | ZrPiv | 2000 |
| Data sourced from research on high-concentration solvothermal synthesis. acs.org |
Gas-phase infiltration is a technique used to introduce new chemical species into the pores of a pre-existing MOF. This method can be used to load nanoparticles or create new active sites within the framework. While direct use of this compound in the gas phase is not commonly reported, other volatile zinc precursors like diethylzinc (B1219324) (ZnEt₂) are employed to achieve zinc nanoparticle loading.
In one study, Vapor Phase Infiltration (VPI) was used to introduce diethylzinc and water into a MOF (Al₂(OH)₂TCPP-H₂). marquette.edu This process created coordinated Zn-porphyrin centers within the MOF, inducing internal strain that significantly enhanced the material's catalytic activity for CO₂ reduction. marquette.edu In another example, MOF-5 was loaded with both copper and zinc oxide nanoparticles by using volatile organometallic precursors, including diethylzinc, in a gas-phase absorption process, creating a catalyst for methanol (B129727) synthesis. researchgate.net These examples demonstrate the utility of volatile zinc precursors in functionalizing MOFs for catalytic applications.
Development of Adsorbent Materials Using this compound
This compound is a key component in the creation of effective adsorbent materials, particularly for environmental applications like the removal of sulfur compounds from fuels.
The presence of sulfur compounds, such as hydrogen sulfide (B99878) (H₂S) and thiols (RSH), in hydrocarbon fuels is a major concern due to their corrosive nature and environmental impact. researchgate.netnih.gov Adsorptive desulfurization using solid adsorbents is an attractive, energy-saving alternative to traditional hydrotreatment methods. researchgate.netnih.gov
Research has demonstrated that silica (B1680970) gel modified with this compound is a highly effective adsorbent for removing these acidic sulfur components. researchgate.netnih.govknepublishing.comresearchgate.netacs.org In this method, silica gel is impregnated with a solution of this compound, often using ultrasound to enhance the diffusion of the zinc complex into the porous structure of the silica carrier. knepublishing.comacs.org The resulting material can achieve high levels of sulfur removal. Studies have shown that silica gel modified with this compound can remove up to 96% of the total sulfur from model gasoline mixtures. researchgate.netnih.govacs.org The mechanism involves the chemical adsorption of H₂S and RSH onto the this compound, leading to the formation of zinc sulfide (ZnS) or zinc thiolates. knepublishing.com This suggests a waste-free desulfurization method where the by-product, ZnS, is a practically useful material. researchgate.netacs.org
Table 2: Efficiency of Sulfur Compound Removal by Silica Gel Modified with Various Metal Carboxylates
This table compares the performance of different metal pivalates supported on silica gel for the removal of hydrogen sulfide (H₂S) and 2-propanethiol (B166235) (RSH).
| Modifier (on Silica Gel) | Substrate Removed | Removal Efficiency (%) |
| [Zn(Piv)₂]n | H₂S | ~85% |
| [Zn(Piv)₂]n | RSH | ~96% |
| [Co(Piv)₂]n | H₂S | ~75% |
| [Co(Piv)₂]n | RSH | ~95% |
| [Cu(Piv)₂]n | H₂S | ~60% |
| [Cu(Piv)₂]n | RSH | ~80% |
| [Ni₉(OH)₆(Piv)₁₂(Hpiv)₄]n | H₂S | ~95% |
| [Ni₉(OH)₆(Piv)₁₂(Hpiv)₄]n | RSH | ~70% |
| Data adapted from studies on desulfurization using modified silica gel. nih.govacs.org |
Other Emerging Materials Applications Utilizing this compound
Beyond MOFs and adsorbents, this compound and its derivatives are finding use in a broader range of materials applications, primarily driven by advances in organometallic chemistry. Organozinc pivalates are a class of organometallic reagents that exhibit significantly enhanced air and moisture stability compared to traditional organozinc halides. rsc.orgorgsyn.orgresearchgate.net This stability makes them easier to handle and more practical for a variety of synthetic applications. orgsyn.orgorgsyn.org
These stable organothis compound reagents are used extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi and cobalt-catalyzed couplings) to form new carbon-carbon bonds. rsc.orgnih.gov Such reactions are fundamental for synthesizing complex organic molecules that serve as new organic materials, pharmaceuticals, and agrochemicals. orgsyn.orgnih.gov For example, organozinc pivalates have been used to synthesize novel condensed quinoline (B57606) structures, which are of particular interest for their potential application in organic light-emitting diodes (OLEDs) and as hole-transporting materials in perovskite solar cells. researcher.life
Zinc Pivalate in Polymerization Chemistry
Zinc Pivalate (B1233124) Complexes as Ring-Opening Polymerization (ROP) Initiators
Zinc complexes, in general, are recognized for their catalytic activity in the ROP of cyclic esters. While specific research focusing exclusively on zinc pivalate is limited, the behavior of other zinc carboxylates, such as zinc acetate (B1210297) and zinc caprylate, provides a strong indication of the potential performance of this compound complexes in these reactions. These complexes typically facilitate polymerization through a coordination-insertion mechanism. The activity of these initiators can be influenced by their nuclearity (mononuclear or dinuclear) and the electronic properties of their co-ligands carta-evidence.org.
ROP of Lactides (e.g., Poly(L-lactide))
Zinc carboxylate complexes have been successfully employed as initiators for the ring-opening polymerization of lactides to produce polylactide (PLA), a biodegradable polyester with numerous applications. Studies on zinc carboxylate complexes with Schiff base ligands have demonstrated their ability to initiate the bulk polymerization of lactides at elevated temperatures nih.gov. The resulting polymers often exhibit properties indicative of an isotactic structure when polymerizing L-lactide nih.gov.
For instance, dinuclear zinc(II) aryl carboxylate complexes have been shown to effectively polymerize L-lactide and rac-lactide in toluene, yielding polymers with melting temperatures suggestive of isotactic PLA nih.gov. The polymerization can proceed with or without an alcohol co-initiator nih.gov. The activity of these zinc complexes is influenced by the electronic properties of the carboxylate co-ligands carta-evidence.org.
Table 1: Polymerization of L-lactide initiated by Zinc(II) aryl carboxylate complexes Data generalized from studies on related zinc carboxylate systems.
| Initiator Complex | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| [Zn(C6H5COO)2(L1)]2 | L-LA | Toluene | 110 | 24 | 92 | 12,300 | 1.54 |
| [Zn(C7H7COO)2(L1)]2 | L-LA | Toluene | 110 | 24 | 88 | 11,800 | 1.62 |
| [Zn(4-F-C6H4COO)2(L1)]2 | L-LA | Toluene | 110 | 24 | 95 | 13,100 | 1.48 |
L1 refers to a specific Schiff base ligand used in the study. Mn = Number-average molecular weight; PDI = Polydispersity index.
ROP of Cyclic Carbonates and ε-Caprolactones
Zinc-based catalysts are also effective for the ROP of ε-caprolactone (ε-CL) and cyclic carbonates like trimethylene carbonate (TMC). The polymerization of ε-caprolactone using zinc complexes often proceeds via a coordination-insertion mechanism, initiated by the cleavage of the acyl-oxygen bond of the monomer nih.gov. This process yields polycaprolactone (PCL), another important biodegradable polyester.
Research on di-zinc complexes has shown high efficiency in the ROP of ε-caprolactone, with the formation of a zinc-alkoxide species being a key step in the initiation process rsc.org. Similarly, P,O-phosphinophenolate zinc(II) species have been demonstrated to be well-behaved initiators for the homo-, co-, and ter-polymerization of lactide, ε-caprolactone, and trimethylene carbonate rsc.orgnih.gov.
Table 2: Polymerization of ε-Caprolactone initiated by Zinc(II) complexes Data generalized from studies on related zinc carboxylate systems.
| Initiator Complex | Monomer | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Complex A | ε-CL | 100 | 110 | 1 | 98 | 22,900 | 1.8 |
| Complex B | ε-CL | 100 | 110 | 1 | 95 | 38,700 | 1.7 |
| Complex C | ε-CL | 100 | 110 | 1 | 99 | 31,500 | 1.9 |
[M]/[I] = Monomer to initiator ratio. Complexes A, B, and C represent different Cu(II) and Zn(II) complexes from a comparative study.
Mechanistic Investigations of this compound-Initiated Polymerization
The mechanism of ROP initiated by zinc complexes is generally understood to follow one of two primary pathways: the coordination-insertion mechanism or the activated monomer mechanism. The prevailing mechanism can depend on the specific zinc complex, the presence of co-initiators like alcohols, and the reaction temperature rsc.org.
In the coordination-insertion mechanism , the cyclic ester monomer coordinates to the Lewis acidic zinc center. This is followed by the nucleophilic attack of an alkoxide group, which is part of the zinc complex, on the carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the zinc-alkoxide bond, thus propagating the polymer chain nih.gov.
The activated monomer mechanism typically occurs in the presence of an external nucleophile, such as an alcohol. In this pathway, the zinc complex acts as a Lewis acid to activate the monomer by coordinating to its carbonyl oxygen. This activation makes the monomer more susceptible to nucleophilic attack by the external alcohol, which then initiates the polymerization. The zinc complex can then interact with the growing polymer chain end to continue the activation of incoming monomers rsc.org.
Kinetic studies of lactide polymerization with zinc complexes often show a first-order dependence on the monomer concentration, which is consistent with the proposed mechanisms nih.gov.
Stereocontrol and Kinetic Aspects in this compound-Mediated Polymerization
Stereocontrol is a critical aspect of lactide polymerization, as the stereochemistry of the resulting PLA significantly influences its physical properties. Zinc complexes have been shown to exhibit varying degrees of stereoselectivity, leading to the formation of isotactic, heterotactic, or atactic PLA.
The stereoselectivity of zinc-based initiators is highly dependent on the structure of the ligands surrounding the zinc center. Chiral ligands can impart a preference for the polymerization of one enantiomer of rac-lactide over the other, leading to isotactic PLA. This is often attributed to an enantiomorphic site control mechanism , where the chirality of the catalyst's active site dictates the stereochemistry of the polymer.
Alternatively, a chain-end control mechanism can operate, where the stereochemistry of the last inserted monomer unit in the growing polymer chain influences the selection of the next incoming monomer. Some zinc systems have been proposed to operate through a cooperation of both enantiomorphic site control and chain-end control mechanisms to produce stereoblock PLAs researchgate.net. For example, certain zinc complexes bearing chiral tridentate N-alkyltetrahydropyrrole-aminophenolate ligands have demonstrated isotactic selectivity in the ROP of rac-lactide researchgate.net.
Kinetic studies provide insight into the rate of polymerization and the factors that influence it. For zinc carboxylate-initiated ROP of lactides, the apparent rate constant (k_app) is influenced by the electronic properties of the ligands. Complexes with electron-withdrawing substituents on the carboxylate co-ligands have been shown to exhibit higher catalytic activity carta-evidence.org. The polymerization kinetics are also affected by temperature, with higher temperatures generally leading to faster polymerization rates.
Computational and Theoretical Investigations of Zinc Pivalate
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Catalysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of zinc pivalate (B1233124), particularly in the context of catalysis. DFT calculations allow for a detailed examination of reaction pathways, transition states, and the energetics involved in catalytic cycles.
One notable application of DFT is in understanding the catalytic efficiency of zinc pivalate in polymerization reactions. For instance, in the synthesis of thermotropic liquid crystalline polymers, DFT studies have been employed to compare the catalytic activity of this compound with other zinc carboxylates, such as zinc acetate (B1210297). researchgate.net These studies have revealed that the rate-limiting step in the transesterification reaction is significantly influenced by the nature of the carboxylate ligand. researchgate.net
DFT calculations have demonstrated that this compound exhibits higher catalytic activity than zinc acetate in these polymerization processes. researchgate.net This enhanced activity is attributed to a lower free energy barrier for the rate-limiting step. Specifically, the energy barrier was found to be 51.36 kcal/mol with this compound, compared to 51.84 kcal/mol with zinc acetate. researchgate.net This difference, although seemingly small, translates to a notable increase in the reaction rate constant. The higher catalytic performance of this compound is linked to its smaller HOMO-LUMO gap, which indicates greater chemical activity, as well as more favorable orbital interactions and reduced distortion energy in the transition state. researchgate.net
Table 1: Comparison of Catalytic Activity for Zinc Acetate and this compound in Polymerization
| Catalyst | Rate Constant (min⁻¹∙M⁻¹) | Energy Barrier of Rate-Limiting Step (kcal/mol) |
|---|---|---|
| Zinc Acetate | Lower than this compound | 51.84 researchgate.net |
Furthermore, DFT calculations have been instrumental in elucidating the mechanism of copper-catalyzed electrophilic amination of aryl zinc pivalates. chemrxiv.org In these reactions, DFT studies have helped to validate proposed reaction mechanisms by calculating the energy barriers of key steps. For example, in the absence of a copper catalyst, the 1,2-phenyl migration was found to have a high energy barrier of 42.4 kcal/mol. chemrxiv.org However, the introduction of a Cu(II) catalyst, which coordinates to the carboxylate group, significantly lowers this barrier to 15.6 kcal/mol, thereby facilitating the reaction. chemrxiv.org This demonstrates the power of DFT in not only explaining but also predicting the role of catalysts in reactions involving this compound derivatives. chemrxiv.org
Table 2: Energy Barriers for 1,2-Phenyl Migration in Electrophilic Amination
| Reaction Condition | Energy Barrier (kcal/mol) |
|---|---|
| Uncatalyzed | 42.4 chemrxiv.org |
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of this compound Systems
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations offer a powerful approach to study chemical processes in large, complex systems, such as enzymes or materials incorporating this compound. mpg.de This method combines the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., the this compound active site) with the computational efficiency of molecular mechanics (MM) for the surrounding environment. mpg.de While specific QM/MM studies exclusively focused on this compound are not extensively documented in the literature, the methodology is highly applicable to understanding its behavior in various contexts.
The core principle of QM/MM is to partition the system into a QM region, where bond breaking and formation occur, and an MM region, which is treated with a classical force field. mpg.denih.gov For a system involving this compound, the QM region would typically include the zinc ion and its coordinating pivalate ligands, as well as any substrate molecules directly interacting with the metal center. The surrounding solvent molecules or polymer matrix would constitute the MM region. mpg.de
QM/MM simulations are particularly valuable for studying zinc-containing systems due to the flexible coordination geometry of the Zn(II) ion. nih.gov These simulations can capture the dynamic changes in coordination number and geometry that occur during a reaction, which is crucial for understanding the catalytic mechanism. researchgate.net For instance, in zinc-containing enzymes, QM/MM molecular dynamics have shown that the coordination number of zinc can fluctuate between different states (e.g., 4, 5, and 6) on a picosecond timescale. researchgate.net This flexibility is often essential for substrate binding and catalysis. nih.gov
The application of QM/MM to this compound systems could provide insights into:
Enzymatic reactions: If this compound were used as a catalyst within a biological system or a biomimetic model, QM/MM could elucidate the interactions with amino acid residues and the precise mechanism of catalysis. nih.gov
Material science: In polymer systems where this compound acts as a catalyst, QM/MM could model the interaction of the catalyst with the polymer chains and predict how the surrounding environment influences catalytic activity.
Solution chemistry: QM/MM can be used to study the solvation structure of this compound and its complexes in different solvents, providing a more accurate picture of its behavior in solution than purely QM or MM methods alone.
The accuracy of QM/MM simulations is dependent on the careful selection of the QM region size and the level of theory used for the QM calculations. chemrxiv.org It is crucial to validate the results against experimental data or higher-level theoretical calculations whenever possible. nih.gov
Theoretical Prediction of Reactivity, Selectivity, and Stability in Organothis compound Chemistry
Theoretical methods play a crucial role in predicting the reactivity, selectivity, and stability of organothis compound compounds, which are a class of organometallic reagents with significant applications in organic synthesis. nih.gov These reagents often exhibit enhanced stability and unique reactivity profiles compared to their halide counterparts, and computational chemistry provides a framework for understanding these properties at a molecular level. researchgate.net
Stability: Organozinc pivalates are known for their increased stability towards air and moisture, which is a significant advantage for their practical application. researchgate.net Theoretical calculations can help to explain this stability by examining the electronic and steric effects of the pivalate ligand. The bulky tert-butyl group of the pivalate ligand provides steric shielding to the zinc center, hindering the approach of water or oxygen molecules.
Furthermore, computational models can quantify the strength of the zinc-pivalate bond and compare it to zinc-halide bonds. These calculations can rationalize the observed stability and guide the design of even more robust organozinc reagents.
Reactivity and Selectivity: The reactivity of organozinc pivalates in cross-coupling reactions, such as the Negishi coupling, can be predicted and analyzed using theoretical methods. sigmaaldrich.com Computational studies can model the key steps of the catalytic cycle, including transmetalation and reductive elimination, to understand how the pivalate ligand influences the reaction rate and outcome.
For example, in cobalt-catalyzed difluoroalkylarylation of alkenes, kinetic experiments have shown the unique reactivity of arylzinc pivalates compared to conventional arylzinc halides. nih.gov Theoretical modeling can be employed to investigate the transition states of the reaction with different organozinc reagents, providing a rationale for the observed differences in reactivity. These models can also predict the regioselectivity and diastereoselectivity of such reactions, which is crucial for their synthetic utility. nih.gov
The choice of solvent can also significantly impact the reactivity of organozinc reagents. whiterose.ac.uk Theoretical models can incorporate solvent effects to provide a more accurate prediction of reaction outcomes in different solvent environments.
By providing a detailed understanding of the factors that govern stability, reactivity, and selectivity, theoretical predictions can accelerate the development of new synthetic methodologies based on organozinc pivalates and facilitate their application in the synthesis of complex organic molecules. researchgate.net
Modeling of Adsorption Processes Involving this compound
The modeling of adsorption processes is essential for understanding and optimizing the use of this compound in applications such as desulfurization and catalysis, where it is often supported on a solid material like silica (B1680970) gel. researchgate.netresearchgate.net Computational modeling, in conjunction with experimental data, provides valuable insights into the interactions between this compound and the adsorbent surface, as well as the kinetics and thermodynamics of the adsorption process.
Theoretical and experimental studies have been conducted on the adsorption desulfurization of hydrocarbon fuels using this compound deposited on silica gel. researchgate.net In such systems, modeling can be used to understand the mechanism of adsorption of sulfur compounds, such as hydrogen sulfide (B99878) and thiols, onto the modified silica gel. researchgate.net The models can help to determine the nature of the active sites and how the this compound facilitates the removal of these impurities.
The kinetics of adsorption are often modeled using pseudo-first-order or pseudo-second-order kinetic models. mdpi.comscirp.org These models are fitted to experimental data to determine the rate constants and to understand the mechanism of adsorption. For example, in a study on the adsorption of zinc ions onto a zinc-imprinted polymer, the pseudo-first-order model was found to accurately describe the experimental data, indicating that the adsorption rate is proportional to the number of unoccupied sites. mdpi.com
Table 3: Kinetic Models for Adsorption of Zn²⁺ Ions
| Polymer | Kinetic Model | Correlation Coefficient (r) |
|---|---|---|
| Zn-Imprinted Polymer (ZnIP) | Pseudo-first-order | 0.9973 mdpi.com |
Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium of the adsorption process. scirp.org The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. By fitting experimental data to these models, key parameters such as the maximum adsorption capacity and the adsorption affinity can be determined. In a study on the removal of zinc ions using modified clay, the Langmuir model provided a better fit to the experimental data, suggesting a monolayer adsorption process. scirp.org
Modeling can also be used to predict the effect of various parameters, such as pH, temperature, and initial concentration, on the adsorption efficiency. This information is crucial for optimizing the conditions for a particular application. For instance, in the desulfurization of gasoline fractions, a schematic process flow diagram can be developed based on the effective parameters of adsorptive desulfurization established through a combination of experimental work and modeling. researchgate.net
Q & A
Q. What are the established synthetic routes for zinc pivalate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via ligand substitution reactions using pivalic acid (2,2-dimethylpropanoic acid) and zinc precursors like zinc acetate or zinc chloride. Key variables include solvent polarity (e.g., toluene vs. THF), temperature (60–100°C), and stoichiometric ratios. For reproducible synthesis, follow protocols from nickel-catalyzed cross-coupling studies, where this compound acts as a transmetalation agent. Validate purity via elemental analysis, FT-IR (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography .
Q. How can researchers characterize this compound’s stability under varying environmental conditions?
Conduct thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (typically >200°C). For hydrolytic stability, monitor pH-dependent degradation in aqueous solutions using NMR or HPLC. Stability in organic solvents (e.g., DMSO, hexane) can be tested via long-term storage trials with periodic spectroscopic validation .
Q. What analytical techniques are critical for distinguishing this compound from analogous metal carboxylates?
Differentiate using:
- XPS : Zinc 2p₃/₂ binding energy (~1021 eV) and carboxylate O 1s peaks.
- SCXRD : Compare ligand geometry (e.g., monodentate vs. bridging pivalate).
- Solid-state NMR : ¹³C signals for quaternary carbons in pivalate ligands (~27 ppm) .
Advanced Research Questions
Q. How does this compound’s ligand geometry influence its catalytic efficiency in cross-coupling reactions?
The steric bulk of pivalate ligands (tert-butyl groups) prevents unwanted side reactions (e.g., β-hydride elimination) in nickel- or palladium-catalyzed couplings. To optimize, vary ligand:metal ratios and compare turnover numbers (TONs) using kinetic studies. Computational modeling (DFT) can map steric/electronic effects on transition states .
Q. What methodologies resolve contradictions in reported catalytic activities of this compound across studies?
Discrepancies often arise from trace moisture or oxygen in reaction systems. Address this by:
Q. How can this compound’s role in PET-CT imaging probes be experimentally validated?
In ¹⁸F-FPIA (fluoropivalic acid) tracers, this compound’s stability under radiolabeling conditions is critical. Validate via:
Q. What experimental designs align with PICOT frameworks for this compound’s biomedical applications?
Population (P) : Cancer cell lines (e.g., prostate PC3). Intervention (I) : this compound-conjugated drug delivery. Comparison (C) : Free drug vs. pivalate-encapsulated formulations. Outcome (O) : Tumor suppression efficacy (IC₅₀). Time (T) : 72-hour exposure. Use ANOVA for statistical validation .
Methodological Guidance for Contradictory Data
Q. How should researchers address conflicting reports on this compound’s biocompatibility?
- Systematic reviews : Meta-analyze in vitro cytotoxicity data (e.g., MTT assays) across cell types.
- Control variables : Standardize cell culture conditions (e.g., serum concentration, passage number).
- Mechanistic studies : Probe reactive oxygen species (ROS) generation via fluorescent dyes (e.g., DCFH-DA) .
Q. What strategies ensure reproducibility in this compound-mediated synthetic protocols?
- Detailed SOPs : Specify solvent degassing methods, catalyst activation steps.
- Open-data practices : Share raw NMR/TGA files in repositories like Zenodo.
- Collaborative trials : Cross-validate results via multi-lab studies .
Tables: Key Data for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
